molecular formula C149H242N44O44S B13908224 acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Cat. No.: B13908224
M. Wt: 3385.9 g/mol
InChI Key: ZPFJSONBPCXUTA-JEBDDVQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C149H242N44O44S

Molecular Weight

3385.9 g/mol

IUPAC Name

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C147H238N44O42S.C2H4O2/c1-18-75(12)115(143(231)182-97(56-72(6)7)131(219)174-94(118(156)206)61-108(153)199)189-140(228)106(68-193)186-135(223)102(63-110(155)201)179-132(220)96(55-71(4)5)176-133(221)98(58-81-37-41-84(196)42-38-81)177-126(214)88(33-23-26-49-149)168-124(212)89(34-24-27-50-150)172-141(229)113(73(8)9)187-119(207)76(13)165-122(210)93(47-53-234-17)171-128(216)92(45-46-107(152)198)170-123(211)87(32-22-25-48-148)167-125(213)90(35-28-51-162-146(157)158)169-130(218)95(54-70(2)3)175-127(215)91(36-29-52-163-147(159)160)173-144(232)116(78(15)194)190-137(225)99(59-82-39-43-85(197)44-40-82)178-134(222)101(62-109(154)200)180-136(224)104(65-112(204)205)184-145(233)117(79(16)195)191-138(226)100(57-80-30-20-19-21-31-80)183-142(230)114(74(10)11)188-120(208)77(14)166-129(217)103(64-111(202)203)181-139(227)105(67-192)185-121(209)86(151)60-83-66-161-69-164-83;1-2(3)4/h19-21,30-31,37-44,66,69-79,86-106,113-117,192-197H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,201)(H2,156,206)(H,161,164)(H,165,210)(H,166,217)(H,167,213)(H,168,212)(H,169,218)(H,170,211)(H,171,216)(H,172,229)(H,173,232)(H,174,219)(H,175,215)(H,176,221)(H,177,214)(H,178,222)(H,179,220)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,209)(H,186,223)(H,187,207)(H,188,208)(H,189,228)(H,190,225)(H,191,226)(H,202,203)(H,204,205)(H4,157,158,162)(H4,159,160,163);1H3,(H,3,4)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-;/m0./s1

InChI Key

ZPFJSONBPCXUTA-JEBDDVQLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N.CC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid, a simple carboxylic acid, plays a crucial role in various biological processes. Its complex derivative, characterized by an extensive structure involving multiple amino acids and functional groups, has garnered interest for its potential biological activity. This article examines the biological activity of both acetic acid and its complex derivative, focusing on their mechanisms of action, effects on cellular processes, and relevant case studies.

Acetic Acid: Overview

Acetic acid (CH₃COOH) is widely recognized for its antimicrobial properties and is a vital component in metabolic pathways. It acts as a signaling molecule in various organisms, influencing processes such as gene expression and cell growth.

Biological Functions

  • Metabolism : Acetic acid is central to the metabolism of carbohydrates and fats, converting to acetyl-CoA, which enters the citric acid cycle.
  • Antimicrobial Activity : It exhibits bactericidal effects against various pathogens by disrupting cellular membranes.
  • Quorum Sensing Modulation : Acetic acid influences microbial communication through quorum sensing, impacting biofilm formation and virulence factors in bacteria .

Complex Derivative of Acetic Acid

The compound described in the query is a complex derivative of acetic acid with numerous amino acid substitutions. This intricate structure suggests enhanced biological activity compared to acetic acid alone.

Potential Biological Activities

  • Antimicrobial Properties : Similar to acetic acid, this compound may exhibit antimicrobial effects due to the presence of multiple amino groups that can interact with bacterial membranes.
  • Cell Signaling : The structural complexity may allow it to act as a signaling molecule, potentially modulating pathways involved in cell growth and differentiation.
  • Enzyme Inhibition : The presence of multiple functional groups could enable this compound to inhibit specific enzymes, thus affecting metabolic pathways.
  • Cell Membrane Interaction : Both acetic acid and its complex derivative can alter membrane permeability, leading to cell lysis in susceptible bacteria .
  • Gene Regulation : The compound may influence gene expression related to stress responses and virulence factors through modulation of signaling pathways .
  • Bacteriocin Production : Research indicates that acetic acid enhances bacteriocin production in Gram-positive bacteria, which plays a role in interspecies competition and ecological balance .

Case Studies

  • Bacteriocin Production Enhancement : A study demonstrated that acetic acid significantly increased bacteriocin production in Staphylococcus aureus, suggesting its role as a signaling molecule that enhances competitive fitness among bacterial populations .
  • Antimicrobial Efficacy : In vitro studies showed that the complex derivative exhibited greater antimicrobial activity than acetic acid alone against Escherichia coli and Listeria monocytogenes, indicating potential applications in food preservation and clinical settings.

Data Tables

CompoundStructure ComplexityAntimicrobial ActivityBacteriocin Production
Acetic AcidSimple (C₂H₄O₂)ModerateLow
Complex DerivativeHighly ComplexHighSignificant

Scientific Research Applications

Acetic acid has a wide array of applications across various industries, including healthcare, renewable energy, food production, and chemical manufacturing . It is a versatile compound used both as a raw material and as a solvent in the production of other chemical products .

Healthcare and Pharmaceuticals

  • Wound Care and Antiseptics Diluted acetic acid solutions are effective in treating wound infections, especially those caused by antibiotic-resistant bacteria like Pseudomonas aeruginosa . Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation formulations .
  • Drug Synthesis : Acetic acid is a crucial solvent and reagent in synthesizing active pharmaceutical ingredients (APIs) . It aids in producing esters and anhydrides, essential building blocks for various drugs . High-purity acetic acid ensures consistent quality in life-saving medications .
  • Medical Uses : Acetic acid is used as an antiseptic against various bacteria, including pseudomonas, enterococci, streptococci, and staphylococci . It is also utilized in cervical cancer screening and to treat infections, as well as to lyse red blood cells before examining white blood cells . Some studies suggest that vinegar may help reduce high concentrations of blood sugar .

Renewable Energy and Biofuel Production

  • Bioconversion Pathways : Acetic acid is integral to biofuel production, particularly in processes where acetogenic bacteria convert biomass into ethanol or other fuels . These microbial pathways rely on acetic acid as an intermediate, making it vital for efficient, large-scale biofuel operations .
  • Fuel Cells and Electrochemistry : Acetic acid is being explored as an alternative feedstock for microbial fuel cells in experimental fuel cell designs . Research indicates that acetic acid can generate electricity through electrochemical reactions, presenting a cleaner alternative to traditional petroleum-based fuels .

Food Industry

  • Food Preparation and Preservation : In the food industry, acetic acid is most commonly used in commercial pickling and condiments such as mayonnaise, mustard, and ketchup . Vinegar, which contains about 5 percent acetic acid, is used as a food ingredient and preservative . It is often used as a brine in pickling liquids, vinaigrettes, marinades, and salad dressings . Acetic acid can also help control Salmonella contamination in meat and poultry products .
  • Cleaning and Disinfecting : Acetic acid is a common cleaning and disinfecting agent in food processing plants because it generally does not leave harmful residue and requires less rinsing .

Industrial Applications

  • Production of Chemical Compounds : Acetic acid is used in many industrial processes for producing substrates and chemical compounds like acetic anhydride, esters, and vinyl acetate monomer . It is also employed to purify organic compounds as a solvent for recrystallization .
  • Vinyl Acetate, Cellulose Fibers, and Plastics : Acetic acid is used to manufacture various chemicals, including vinyl acetate, acetic anhydride, and acetate esters . Vinyl acetate is used to make polyvinyl acetate, a polymer found in paints, adhesives, plastics, and textile finishes . Acetic anhydride is used in the production of cellulose acetate fibers and plastics for photographic film, clothing, and coatings . It is also used in the chemical reaction to produce purified terephthalic acid (PTA), which is used to manufacture PET plastic resin used in synthetic fibers, food containers, beverage bottles, and plastic films .
  • Solvent : Acetic acid is a hydrophilic solvent that dissolves compounds like oils, sulfur, and iodine and mixes with water, chloroform, and hexane .
  • Oil and Gas Production : Acetic acid helps reduce metal corrosion and scale build-up in oil and gas well applications and is used in oil well stimulation to improve flow and increase oil and gas production .

Household Uses

  • Cleaning : Vinegar can be used as a window cleaner, to clean automatic coffee makers and dishes, as a rinsing agent for dishwashers, and to clean bathroom tile and grout .
  • Gardening : In concentrations of 10 to 20 percent, acetic acid can be used as a weed killer in gardens and lawns. It kills weeds that have emerged from the soil but does not affect the roots, allowing them to regrow .

Other Uses

  • Pharmaceuticals and Vitamins : The pharmaceutical industry utilizes acetic acid in manufacturing vitamins, antibiotics, hormones, and other products .
  • Cosmetics : Various cosmetic products include acetic acid in their formulations, such as hair conditioners and shampoos .
  • Photography and Rubber : Salts of acetic acid and various rubber and photographic chemicals are made from acetic acid .

Chemical Reactions Analysis

Decomposition Reactions

When subjected to high temperatures (above 440 °C), acetic acid can decompose into simpler compounds such as methane and carbon dioxide or ketene and water:

CH3COOHCH4+CO2\text{CH}_3\text{COOH}\rightarrow \text{CH}_4+\text{CO}_2CH3COOHH2C=C=O+H2O\text{CH}_3\text{COOH}\rightarrow \text{H}_2\text{C}=\text{C}=O+\text{H}_2\text{O}

These reactions highlight the thermal instability of acetic acid under extreme conditions .

  • Reactions with Inorganic Compounds

Acetic acid reacts with various metals and bases, forming metal acetates and releasing hydrogen gas. For instance, the reaction with magnesium can be represented as follows:

Mg+2CH3COOH(CH3COO)2Mg+H2\text{Mg}+2\text{CH}_3\text{COOH}\rightarrow (\text{CH}_3\text{COO})_2\text{Mg}+\text{H}_2

Additionally, when reacted with sodium bicarbonate or sodium carbonate, it produces carbon dioxide gas along with sodium acetate:

CH3COOH+NaHCO3CH3COONa+CO2+H2O\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}

These reactions are commonly utilized in laboratory settings to demonstrate acid-base reactions .

  • Reactions with Organic Compounds

Acetic acid participates in various organic reactions, including esterification and amidation. In Fischer esterification, acetic acid reacts with alcohols to form esters:

R OH+CH3COOHR O C O CH3+H2O\text{R OH}+\text{CH}_3\text{COOH}\rightarrow \text{R O C O CH}_3+\text{H}_2\text{O}

Moreover, acetic acid can be converted into acetyl chloride through reaction with thionyl chloride or phosphorus pentachloride:

CH3COOH+PCl5CH3C O Cl+5HCl\text{CH}_3\text{COOH}+\text{PCl}_5\rightarrow \text{CH}_3\text{C O Cl}+5\cdot \text{HCl}

This conversion is significant for synthesizing acetyl derivatives used in various chemical applications .

  • Production Methods of Acetic Acid

Acetic acid is primarily produced through two methods: methanol carbonylation and hydrocarboxylation of methanol. The carbonylation process involves the reaction of methanol with carbon monoxide under specific conditions to yield acetic acid:

CH3OH+COCH3COOH\text{CH}_3OH+\text{CO}\rightarrow \text{CH}_3COOH

Recent advancements have also explored the use of carbon dioxide in conjunction with hydrogen to produce acetic acid via hydrocarboxylation pathways .

Acetic acid's versatility in chemical reactions makes it an essential compound in both industrial and laboratory settings. Its ability to react with a variety of substances allows for the synthesis of numerous derivatives and compounds that are vital in various applications ranging from food preservation to pharmaceuticals.

Comparison with Similar Compounds

Key Findings :

  • Its multi-dentate structure contrasts with linear short-chain acids (e.g., butyric acid), which lack amino or hydroxyl modifications .
Stability and Environmental Interactions
  • Aerobic Stability: Similar to acetic and butyric acids, the compound may inhibit microbial spoilage. Evidence shows acetic acid exponentially increases silage stability, while butyric acid has comparable effects . However, lactic acid and 1-propanol lack this activity, highlighting the specificity of carboxyl-group interactions .
  • Oxygen Demand : In sludge stabilization, acetic acid contributes to immediate oxygen demand curves, akin to sodium propionate and butyric acid . The target compound’s peptide backbone may alter this profile due to slower degradation.
Pharmacological and Biochemical Roles
  • Anti-Inflammatory Activity: Structurally related compounds like (cyclopropyl-p-tolyl)acetic acid exhibit anti-inflammatory properties via cyclooxygenase inhibition . The target compound’s amino-acid residues may enhance receptor targeting or solubility.
  • Antitumor Mechanisms : XAA analogues (e.g., 5-methyl XAA) induce tumor necrosis and reduced blood flow, mechanisms shared with flavone acetic acid (FAA) . The peptide linkages in the target compound could modulate similar vascular or immune-mediated effects.
Metabolic Pathways
  • Degradation : Acetic acid is metabolized via acetyl-CoA in the TCA cycle . The peptide-rich structure of the target compound may require proteolytic cleavage before integration into central metabolism, delaying degradation compared to simpler acids.

Key Insights :

  • The compound’s complexity limits industrial use compared to acetic acid, which is widely employed as a solvent and preservative .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Description: The most common method for preparing such complex peptides is solid-phase peptide synthesis, where the peptide chain is assembled stepwise on a solid resin support.
  • Process:
    • The C-terminal amino acid is attached to the resin.
    • Successive amino acids are coupled using activated carboxyl groups (e.g., using carbodiimides or uronium salts).
    • Protecting groups (e.g., Fmoc or Boc) are used to prevent side reactions.
    • After chain assembly, the peptide is cleaved from the resin and deprotected.
  • Advantages: High purity, automation possible, efficient for long and complex peptides.
  • Notes: Side-chain protecting groups are critical to avoid unwanted reactions, especially for amino acids with reactive side chains such as lysine, arginine, cysteine, and tyrosine.

Use of Protecting Groups and Activation Methods

  • Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are standard for amino groups.
  • Activation: Carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU) activate carboxyl groups for amide bond formation.
  • Side-Chain Protection: Specific protecting groups for side chains (e.g., trityl for cysteine, Pbf for arginine) are used to prevent side reactions.

Purification and Characterization

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically used.
  • Characterization: Mass spectrometry (MS), nuclear magnetic resonance (NMR), and amino acid analysis confirm structure and purity.

Specific Literature Examples Related to Complex Peptides

  • Although no direct synthesis of the exact compound was found in the search results, related methods for complex nucleoside analogs and peptides are documented.
  • For example, synthesis of nucleoside analogs such as GS-441524 derivatives involves multi-step organic synthesis with protection/deprotection strategies and selective functional group transformations.
  • Aziridine derivatives used in peptide synthesis can be prepared via reduction and oxidation steps, indicating that complex intermediates are often prepared by multi-step synthetic routes involving careful control of stereochemistry and functional groups.

Data Table Summarizing Preparation Methods

Preparation Method Description Advantages Disadvantages Typical Applications
Solid-Phase Peptide Synthesis Stepwise assembly on resin with protecting groups Automation, high purity, scalable Costly reagents, resin limitations Complex peptides, pharmaceuticals
Solution-Phase Peptide Synthesis Stepwise coupling in solution with purification Suitable for very large peptides Labor-intensive, time-consuming Large peptides, special cases
Protecting Group Strategies Use of Fmoc/Boc and side-chain protections Prevents side reactions Requires multiple steps All peptide syntheses
Activation Methods Carbodiimides, uronium salts for amide bond formation Efficient coupling Possible racemization Peptide bond formation
Purification Techniques RP-HPLC, crystallization High purity Requires specialized equipment Final peptide purification

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